Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate is a synthetic organic compound known for its unique structure and versatile applications in various fields of science, including chemistry, biology, and medicine. This compound belongs to the azetidine class, characterized by its four-membered ring structure containing nitrogen.
Properties
IUPAC Name |
tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-14(2,3)20-13(18)17-7-10(8-17)5-6-12-15-11(9-19-4)16-21-12/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJSVCRTPZRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC2=NC(=NO2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate typically involves a multi-step process:
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting appropriate hydrazides with nitriles under acidic or basic conditions.
Attachment of the Azetidine Ring: : The synthesized oxadiazole intermediate is then subjected to reactions with azetidine derivatives, often using nucleophilic substitution reactions.
Protection and Functionalization: : The tert-butyl group is introduced as a protecting group for the azetidine nitrogen, enhancing stability and selectivity in subsequent reactions.
Industrial Production Methods
Industrial production of this compound involves scalable synthetic routes, often utilizing continuous flow chemistry to improve yield and efficiency. Reaction conditions are optimized to ensure the reproducibility and purity of the final product. Key steps include the controlled addition of reagents and the use of high-pressure reactors to facilitate difficult reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : It can be reduced to produce amine or hydroxyl-functionalized products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, acetonitrile, dichloromethane.
Major Products Formed
The reactions primarily yield derivatives with modified functional groups, which can be further utilized in various chemical and biological applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, it serves as a probe for studying enzyme activity and protein interactions. Its stability and reactivity make it suitable for labeling experiments.
Medicine
Medically, this compound is explored for its potential as a therapeutic agent, particularly in the design of novel drugs targeting specific biological pathways.
Industry
In industrial applications, it is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins, thereby modulating their activity. The oxadiazole ring contributes to the compound's ability to participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to target molecules.
Comparison with Similar Compounds
Compared to other azetidine and oxadiazole derivatives, Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate stands out due to its combined structural features, which enhance its reactivity and specificity in various applications.
Similar Compounds
3-[2-(1,2,4-Oxadiazol-5-yl)ethyl]azetidine-1-carboxylate: : Lacks the methoxymethyl group, resulting in different reactivity and applications.
N-(tert-Butyl)-3-(2-azetidinyl)carboxamide: : Differs in the ring structure and functional groups, leading to variations in biological and chemical properties.
5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid: : The absence of the azetidine ring affects its application spectrum.
In essence, this compound is a remarkable compound with multifaceted applications in science and industry. Its unique structure and chemical properties make it a valuable asset in various research and development endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
